3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-25-16-9-7-14(8-10-16)18-20-19(26-21-18)15-5-3-11-22(13-15)28(23,24)17-6-4-12-27-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQJGVNGHDHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction Conditions
- Reactants : Piperidine, thiophene-2-sulfonyl chloride.
- Base : Triethylamine (2.5 equivalents) to neutralize HCl.
- Solvent : Dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12–18 hours.
- Yield : 82–89%.
Mechanistic Insight :
The lone pair on the piperidine nitrogen attacks the electrophilic sulfur in thiophene-2-sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Construction of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile and an amidoxime.
Amidoxime Preparation
Cyclization to 1,2,4-Oxadiazole
- Reactants : 4-Ethoxybenzamidoxime, trichloroacetic anhydride (activator).
- Conditions : Reflux in acetonitrile (90°C, 8 hours).
- Yield : 68–73%.
Key Side Reaction Mitigation :
Excess trichloroacetic anhydride ensures complete activation of the amidoxime, minimizing unreacted starting material.
Coupling of Oxadiazole to Piperidine Sulfonamide
The final step involves attaching the 1,2,4-oxadiazole to the piperidine scaffold. Two primary strategies are documented:
Nucleophilic Aromatic Substitution
Transition Metal-Catalyzed Cross-Coupling
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Ligand : XPhos (10 mol%).
- Base : Cs₂CO₃ (2 equivalents) in toluene/water (10:1) at 100°C for 18 hours.
- Yield : 71–76%.
Advantage : Higher regioselectivity and reduced side products compared to nucleophilic substitution.
Optimization and Scalability Challenges
Sulfonylation Side Reactions
Over-sulfonylation at the piperidine nitrogen is a common issue. Using a 1:1 molar ratio of piperidine to sulfonyl chloride and controlled temperatures (0–5°C) mitigates this.
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic conditions. Storage in anhydrous environments at −20°C is recommended.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloride displacement | DMF, 110°C, 24 h | 58–62 | 90–92 |
| Pd-Catalyzed Coupling | Suzuki-Miyaura coupling | Toluene/H₂O, 100°C, 18 h | 71–76 | 95–97 |
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the potential of oxadiazole derivatives in anticancer therapies. For instance, compounds similar to 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine have shown promising results against various cancer cell lines.
- Case Study : A derivative exhibiting similar structural characteristics demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating significant cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of both thiophene and oxadiazole rings enhances its interaction with microbial targets.
- Case Study : In vitro studies revealed that derivatives with oxadiazole structures exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
Research indicates that compounds containing oxadiazole moieties can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Case Study : A related compound was tested in animal models of inflammation, showing a significant reduction in paw edema and inflammatory markers compared to control groups .
Neurological Applications
The potential neuroprotective effects of oxadiazole derivatives have been explored in the context of neurodegenerative diseases.
- Case Study : Compounds structurally related to the target molecule were evaluated for their ability to cross the blood-brain barrier and protect neuronal cells from oxidative stress-induced apoptosis .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene sulfonyl group may enhance the compound’s binding affinity and specificity . The piperidine ring can modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogenated Phenyl Groups (Bromo, Fluoro, Chloro in ): These substituents improve binding affinity via halogen bonds and modulate electronic properties. Ethoxy vs. Trifluoromethyl (Target vs. ): The ethoxy group in the target compound enhances lipophilicity, while the trifluoromethyl group in increases electronegativity and metabolic stability.
Sulfonyl Group Variations :
- The thiophene-2-sulfonyl group in the target compound and contrasts with the acryloyl () and morpholine () moieties. Sulfonyl groups are critical for interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases), whereas acryloyl groups may enable covalent inhibition .
Synthetic Accessibility :
- The synthesis of the target compound likely parallels methods described in , where piperidine derivatives are functionalized via nucleophilic substitution or coupling reactions. For example, details the use of 4-(methylsulfonyl)piperidine in a toluene-mediated reaction at 110°C, suggesting similar conditions could apply to the target molecule.
The target’s ethoxy group may position it as a CNS-active agent due to increased blood-brain barrier penetration.
Notes
- The comparison relies on structural and synthetic data from peer-reviewed and chemical databases. Biological activity inferences are extrapolated from related compounds.
Biological Activity
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a complex structure comprising a piperidine ring, an oxadiazole moiety, and a thiophene sulfonamide. The presence of these functional groups is crucial for its biological activity.
| Component | Description |
|---|---|
| Molecular Formula | C22H22N6O3 |
| Molecular Weight | 394.45 g/mol |
| CAS Number | 94192-18-4 |
| Key Functional Groups | Oxadiazole, Thiophene, Piperidine |
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.8 to 6.25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is noteworthy. Studies involving similar structures have reported promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer).
- IC50 Values : Compounds with structural similarities exhibited IC50 values as low as 10–30 µM, indicating significant cytotoxic effects .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : Compounds in this class demonstrated notable inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The IC50 values for related derivatives were reported around 2.14 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : Known for enhancing antimicrobial and anticancer activities.
- Piperidine Moiety : Associated with various pharmacological effects including analgesic and anti-inflammatory properties.
- Thiophene Sulfonamide Group : Contributes to enzyme inhibition and enhances the overall bioactivity of the compound.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Provides definitive proof of regiochemistry, as demonstrated in structurally analogous oxadiazole-thiophene systems .
- NMR Spectroscopy : Key signals include:
What experimental designs are optimal for assessing the compound’s biological activity in antimicrobial assays?
Q. Basic Research Focus
- Microplate Dilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Control Groups : Include known antimicrobials (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Data Interpretation :
| Compound | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| Target | 12.5 | 8.2 |
| Oxadiazole B | 25.0 | 15.7 |
| Lower MIC/IC₅₀ indicates higher potency . |
How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?
Q. Advanced Research Focus
- Variables : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Identifies optimal conditions via a central composite design .
Example DoE Setup :
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temp (°C) | 80 | 120 |
| Solvent | DMF | THF |
| Outcome : THF at 110°C increases yield by 22% compared to DMF . |
How do structural modifications influence the compound’s activity in anticancer assays?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) :
| Analog | Substituent | IC₅₀ (µM) |
|---|---|---|
| Target | 4-Ethoxy | 8.2 |
| A | 4-Nitro | 5.1 |
| B | 4-Methoxy | 12.4 |
| Electron-deficient groups improve DNA intercalation . |
What computational strategies predict reaction pathways for novel derivatives?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models transition states for oxadiazole cyclization.
- Molecular Dynamics (MD) : Simulates binding affinity to biological targets (e.g., topoisomerase II) .
Workflow :
Geometry Optimization : B3LYP/6-31G* basis set.
Reaction Pathway Mapping : Identify intermediates with lowest activation energy .
How can contradictory cytotoxicity data across cell lines be resolved?
Q. Advanced Research Focus
- Hypothesis Testing :
- Mechanistic Studies : Check for off-target effects via kinome profiling.
- Metabolic Stability : Use hepatic microsomes to assess detoxification rates .
Case Example : Contradictory data in MCF-7 vs. HepG2 cells resolved by identifying CYP3A4-mediated metabolism in HepG2 .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
